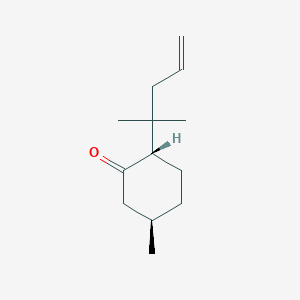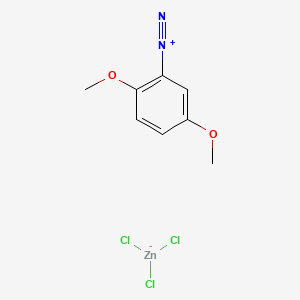
Benzenediazonium, 2,5-dimethoxy-, trichlorozincate(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenediazonium, 2,5-dimethoxy-, trichlorozincate(1-) is a diazonium compound with the molecular formula C8H9N2O2.Cl3Zn . This compound is known for its unique chemical properties and reactivity, making it a valuable substance in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenediazonium, 2,5-dimethoxy-, trichlorozincate(1-) typically involves the diazotization of 2,5-dimethoxyaniline. The process includes the following steps:
Diazotization: 2,5-dimethoxyaniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Formation of Trichlorozincate: The diazonium salt is then reacted with zinc chloride to form the trichlorozincate complex.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and safety in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Benzenediazonium, 2,5-dimethoxy-, trichlorozincate(1-) undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the diazonium group is replaced by other substituents.
Coupling Reactions: It can couple with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline.
Common Reagents and Conditions
Substitution Reactions: Common reagents include copper(I) chloride or bromide for Sandmeyer reactions.
Coupling Reactions: Typically carried out in alkaline conditions with phenols or amines.
Reduction Reactions: Sodium sulfite or hypophosphorous acid can be used as reducing agents.
Major Products Formed
Azo Compounds: Formed through coupling reactions with phenols or amines.
Substituted Aromatics: Formed through substitution reactions.
Anilines: Formed through reduction reactions.
Aplicaciones Científicas De Investigación
Benzenediazonium, 2,5-dimethoxy-, trichlorozincate(1-) has several scientific research applications:
Chemistry: Used in the synthesis of azo dyes and other aromatic compounds.
Biology: Employed in labeling and detection of biomolecules.
Medicine: Investigated for potential use in drug development and diagnostic assays.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of Benzenediazonium, 2,5-dimethoxy-, trichlorozincate(1-) involves the formation of reactive intermediates that can participate in various chemical reactions. The diazonium group is highly reactive and can undergo substitution, coupling, and reduction reactions. The molecular targets and pathways involved depend on the specific reaction and application .
Comparación Con Compuestos Similares
Similar Compounds
- Benzenediazonium chloride
- Benzenediazonium tetrafluoroborate
- Benzenediazonium hexafluorophosphate
Comparison
Benzenediazonium, 2,5-dimethoxy-, trichlorozincate(1-) is unique due to the presence of the 2,5-dimethoxy substituents, which can influence its reactivity and stability. Compared to other diazonium salts, it may exhibit different reactivity patterns and applications, particularly in the synthesis of specific azo compounds and other aromatic derivatives .
Propiedades
Número CAS |
68413-59-2 |
|---|---|
Fórmula molecular |
C8H9Cl3N2O2Zn |
Peso molecular |
336.9 g/mol |
Nombre IUPAC |
2,5-dimethoxybenzenediazonium;trichlorozinc(1-) |
InChI |
InChI=1S/C8H9N2O2.3ClH.Zn/c1-11-6-3-4-8(12-2)7(5-6)10-9;;;;/h3-5H,1-2H3;3*1H;/q+1;;;;+2/p-3 |
Clave InChI |
RKIQAZLRSVQSSD-UHFFFAOYSA-K |
SMILES canónico |
COC1=CC(=C(C=C1)OC)[N+]#N.Cl[Zn-](Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


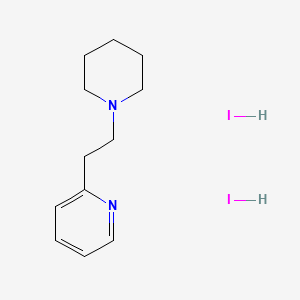
![2-(2-acetyloxypropanoyloxy)ethyl-trimethylazanium;[(1S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate](/img/structure/B14459966.png)


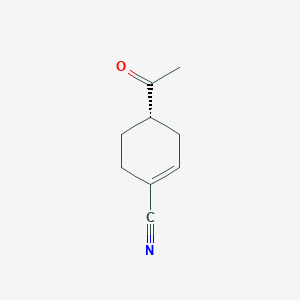
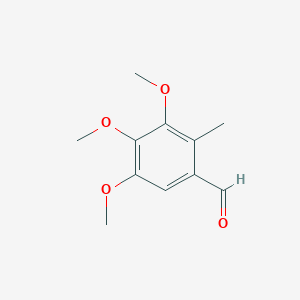


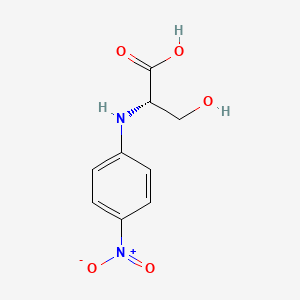
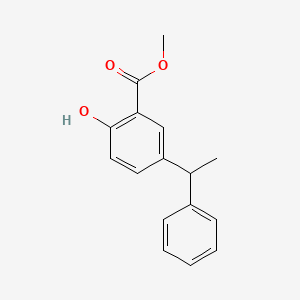
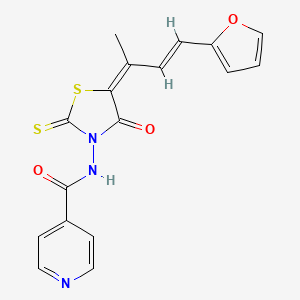

![Benzenesulfonic acid, 2-[bis[4-[ethyl[(3-sulfophenyl)methyl]amino]phenyl]methyl]-](/img/structure/B14460037.png)
